3-Bromo-alpha-methoxy-alpha-(trifluoromethyl)benzyl alcohol
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Overview
Description
3-Bromo-alpha-methoxy-alpha-(trifluoromethyl)benzyl alcohol is a chemical compound that has garnered attention in scientific research due to its unique chemical structure and potential biological activity. The presence of bromine, methoxy, and trifluoromethyl groups in its structure makes it an interesting subject for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is through radical trifluoromethylation, which involves the use of carbon-centered radical intermediates
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-alpha-methoxy-alpha-(trifluoromethyl)benzyl alcohol undergoes various types of chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The bromine group can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include sodium azide (NaN3) and thiourea.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of hydrogenated compounds.
Substitution: Formation of substituted benzyl alcohol derivatives.
Scientific Research Applications
3-Bromo-alpha-methoxy-alpha-(trifluoromethyl)benzyl alcohol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Bromo-alpha-methoxy-alpha-(trifluoromethyl)benzyl alcohol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s stability and reactivity . The bromine and methoxy groups contribute to its overall chemical behavior, influencing its interactions with enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-alpha-methylbenzyl alcohol: Similar structure but lacks the trifluoromethyl group.
3-Bromobenzotrifluoride: Contains the trifluoromethyl group but lacks the methoxy and alcohol groups.
Uniqueness
3-Bromo-alpha-methoxy-alpha-(trifluoromethyl)benzyl alcohol is unique due to the presence of all three functional groups (bromine, methoxy, and trifluoromethyl) on the benzyl alcohol backbone. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2,2,2-trifluoro-1-methoxy-1-(3-methylphenyl)ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3O2/c1-7-4-3-5-8(6-7)9(14,15-2)10(11,12)13/h3-6,14H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRMKCNAEXBURIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(C(F)(F)F)(O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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